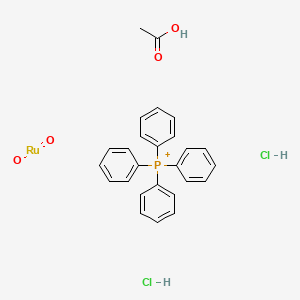
GLUTASAM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamine is an amino acid that is naturally produced in the body. It is a non-essential amino acid, meaning that the body can produce it on its own. Glutamine plays a vital role in protein synthesis, cell division, and the immune system. It is also used in the body to produce energy and maintain healthy gut function. Glutamine is commonly used in scientific research due to its numerous benefits.
Wissenschaftliche Forschungsanwendungen
Glutamine Metabolism in Cancer Therapy
- Glutamine's Role in Cancer : Research has highlighted the significance of glutamine in cancer metabolism, particularly in the context of oncogenic alterations and nutrient addiction in cancer cells. This exploration extends beyond glucose metabolism, emphasizing glutamine's involvement in tumorigenesis and potential therapeutic applications in cancer treatment (Altman, Stine, & Dang, 2016).
Glucocorticoids in Disease Treatment and Management
- Glucocorticoids in Inflammatory and Metabolic Diseases : Glucocorticoids have been studied extensively for their roles in metabolism and metabolic diseases. Their dysregulation is associated with diseases like type II diabetes and obesity. Understanding the tissue-specific functions of glucocorticoids is key to developing treatments for these disorders (Vegiopoulos & Herzig, 2007).
Applications in Endocrinology
- Glucagon-like Peptide-1 in Diabetes Management : Glucagon-like peptide-1 (GLP-1) has been identified as having significant potential in the treatment of type 2 diabetes. It is known to stimulate insulin secretion, decrease gastric emptying, and reduce appetite. Research into GLP-1 and its analogs has opened new avenues for diabetes management (Drucker, 2015).
Influence on Metabolic and Immunological Processes
Glucocorticoid Receptor Agonists in Reducing Side Effects : The development of selective glucocorticoid receptor agonists aims to maintain therapeutic effects of glucocorticoids while minimizing side effects. This advancement could lead to better drugs for inflammatory and immunosuppressive purposes with fewer risks (Schäcke et al., 2003).
Glucocorticoids in Conservation Biology : In conservation biology, glucocorticoids are used to examine stress hormone secretion in wildlife. This research helps understand how stress affects animal behavior, disease resistance, and population performance (Millspaugh & Washburn, 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of GLUTASAM involves the condensation of glutamic acid and aspartic acid in the presence of a coupling reagent to form the dipeptide, followed by the protection of the amino and carboxylic acid groups, and subsequent deprotection to yield the desired compound.", "Starting Materials": [ "Glutamic acid", "Aspartic acid", "Coupling reagent (e.g. DCC, EDC, HATU)", "Protecting groups (e.g. Boc, Fmoc, t-Butyl ester, benzyl ester)" ], "Reaction": [ "1. Activation of the carboxylic acid group of glutamic acid using a coupling reagent such as DCC or EDC.", "2. Addition of aspartic acid to the activated glutamic acid to form the dipeptide glutamic acid-aspartic acid.", "3. Protection of the amino and carboxylic acid groups using appropriate protecting groups such as Boc or Fmoc for the amino group, and t-Butyl ester or benzyl ester for the carboxylic acid group.", "4. Deprotection of the protecting groups to yield the desired compound, GLUTASAM." ] } | |
CAS-Nummer |
148822-98-4 |
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate](/img/structure/B1178730.png)
